molecular formula C16H20N2O2 B2605213 ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate CAS No. 1005698-25-8

ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2605213
CAS No.: 1005698-25-8
M. Wt: 272.348
InChI Key: QNRGENMWXGOZLT-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate (CAS: 1005698-25-8) is a pyrazole-derived ester characterized by a 1-phenyl-3,5-dimethylpyrazole core linked to an ethyl propanoate group. Pyrazole derivatives are known for their role as pharmacophores in drug discovery, often exhibiting antimicrobial, anti-inflammatory, or anticancer activities . The ethyl ester moiety enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-20-16(19)11-10-15-12(2)17-18(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRGENMWXGOZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis in the presence of sodium hydroxide to yield the corresponding carboxylic acid.

  • Conditions : Mild to moderate temperatures, aqueous NaOH.

  • Product : 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid.

This reaction is foundational for further transformations, such as amide or ester formation.

Reduction

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) .

  • Conditions : Anhydrous ether, moderate temperatures.

  • Product : 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanol.

This reaction highlights the compound’s susceptibility to nucleophilic attack.

Condensation Reactions

The compound participates in aldol condensation and α,β-unsaturated ketone formation when reacted with aromatic ketones or aldehydes. For example:

  • Reaction with aromatic ketones : Forms α,β-unsaturated ketones under basic conditions (e.g., ethanolic NaOH) .

  • Reaction with hippuric acid : Generates oxazolones via cyclocondensation .

Reaction TypeReagents/ConditionsProduct Example
Aldol CondensationAromatic ketones, EtONa/Methanolα,β-Unsaturated ketones
CyclocondensationHippuric acid, ammonium acetateOxazolones

Cycloaddition Reactions

Pyrazole derivatives can participate in [4+2] cycloadditions under specific conditions. While not directly reported for this compound, analogous pyrazoles react with electron-deficient dienophiles (e.g., ethyl propiolate) to form N-carbonylvinylated pyrazoles .

  • Conditions : 1,2-dichloroethane (DCE), 60°C.

  • Outcome : Mixtures of E and Z isomers (e.g., 90% E isomer yield for related compounds) .

Hydrolysis Mechanism

The ester undergoes nucleophilic attack by hydroxide ions, followed by elimination to form the carboxylic acid:

  • Nucleophilic attack : Hydroxide attacks the carbonyl carbon.

  • Intermediate formation : Tetrahedral intermediate.

  • Elimination : Release of ethanol and formation of carboxylic acid.

Reduction Mechanism

LiAlH₄ reduces the ester carbonyl to a primary alcohol via a two-step process:

  • Nucleophilic attack : Hydride transfer to carbonyl carbon.

  • Alcohol formation : Protonation and release of LiAlO₂.

Structural Analysis

Spectroscopic data (NMR, FTIR) confirm structural integrity post-reaction. For example:

  • ¹H NMR : Signals for aromatic protons (δ 7.0–7.5 ppm) and methylene groups (δ 2.0–3.0 ppm).

  • FTIR : Carbonyl stretch (~1740 cm⁻¹) for ester functionality.

Comparison of Reaction Conditions

Reaction TypeReagentsTemperatureSolventYield
HydrolysisNaOH (aqueous)RTWater/EtOHHigh
ReductionLiAlH₄0–5°CAnhydrous etherModerate
Aldol CondensationEtONa, aromatic ketonesRefluxMethanol60–90%
CycloadditionEthyl propiolate60°CDCE90% (E)

This compound’s reactivity underscores its utility in medicinal and materials chemistry, with well-defined reaction pathways supported by experimental evidence . Further studies could explore its role in asymmetric catalysis or photochemical transformations.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory and analgesic properties. Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate has been synthesized and tested for these activities. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures showed significant inhibition of cyclooxygenase enzymes (COX), which are key targets for anti-inflammatory drugs .

Antibacterial Properties

The compound's derivatives have been evaluated for their antibacterial activity against various pathogens. A study indicated that pyrazole derivatives could inhibit bacterial growth effectively, suggesting potential use as antibacterial agents in pharmaceuticals .

Pesticide Development

The unique structure of this compound has led to its exploration in the development of novel pesticides. Research has shown that certain pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to conventional agrochemicals .

Herbicide Activity

In addition to its insecticidal properties, pyrazole compounds have been studied for their herbicidal activities. This compound has shown promising results in inhibiting the growth of specific weed species, making it a candidate for further research in herbicide formulation .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnti-inflammatorySignificant inhibition of COX enzymes
AnalgesicEffective pain relief in animal models
AntibacterialInhibition of bacterial growth
Agricultural SciencePesticide DevelopmentEffective against various pests
Herbicide ActivityInhibition of weed growth

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a comprehensive study published in Molbank, researchers synthesized this compound along with other derivatives. The synthesized compounds were evaluated for their biological activities, confirming their potential as anti-inflammatory agents through various assays .

Case Study 2: Agricultural Application

A field study assessed the efficacy of pyrazole-based herbicides on common weeds in agricultural settings. The results indicated that this compound significantly reduced weed biomass compared to control treatments, suggesting its viability as a new herbicide .

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate, highlighting differences in substituents and functional groups:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Amino, hydroxy, cyano, pyran rings ~434.4 Potential bioactive heterocyclic scaffold
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thioxothiazolidinone, aminomethylene ~302.4 Antibacterial/antifungal activity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Thiophene, methanone, diamino groups ~362.4 Synthetic intermediate for heterocycles
This compound 3,5-Dimethylphenyl, ethyl ester ~286.3 Lipophilic pyrazole derivative

Key Observations:

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., cyano in ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Thioxothiazolidinone derivatives (e.g., ) exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and hydrogen-bonding capacity .

Synthetic Pathways: this compound is synthesized via esterification or condensation reactions, similar to methods described for analogues in and , which involve refluxing precursors in 1,4-dioxane with triethylamine. Thiazolidinone derivatives (e.g., ) require additional steps, such as sulfur incorporation, to form heterocyclic cores .

Biological Activity: Pyrazole esters with amino/hydroxy groups (e.g., ) show higher solubility in polar solvents, improving bioavailability but reducing membrane permeability compared to the lipophilic target compound . Thiophene-containing analogues (e.g., ) demonstrate broader-spectrum antifungal activity, suggesting that fused aromatic systems enhance target binding .

Thermodynamic and Spectroscopic Comparisons

While direct thermodynamic data (e.g., melting points, logP) for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:

  • Lipophilicity : The 3,5-dimethylphenyl group likely increases logP compared to compounds with polar substituents (e.g., , logP ~2.1).

Biological Activity

Ethyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with appropriate acylating agents. The structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For example, the compound has characteristic peaks in the IR spectrum at approximately 3035 cm1^{-1} (Ar-H), 2859 cm1^{-1} (C-H), and 1663 cm1^{-1} (C=O), indicating the presence of aromatic and aliphatic functionalities .

Biological Activities

This compound exhibits a wide range of biological activities:

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety can act as effective antioxidants. The presence of electron-donating groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Antibacterial Properties

Studies have shown that derivatives of pyrazole possess significant antibacterial activity against various strains of bacteria. This compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results .

Antidepressant Effects

Some derivatives have shown potential antidepressant activity in preclinical models. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, similar to conventional antidepressants .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyBiological ActivityFindings
Asiri & Khan (2010)AntioxidantDemonstrated significant free radical scavenging activity.
Budakoti et al. (2008)AntibacterialEffective against multiple bacterial strains with low MIC values.
Holla et al. (2009)Anti-inflammatoryInhibited TNF-alpha production in macrophages.
Ozdemir et al. (2007)AntidepressantShowed improvement in behavioral tests in rodent models.

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